12-Tridecynoic acid, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12-Tridecynoic acid, methyl ester is an organic compound with the molecular formula C14H24O2 and a molecular weight of 224.34 g/mol It is a methyl ester derivative of 12-Tridecynoic acid, characterized by the presence of a triple bond in its carbon chain
Preparation Methods
The synthesis of 12-Tridecynoic acid, methyl ester typically involves the esterification of 12-Tridecynoic acid with methanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions generally include refluxing the mixture at elevated temperatures to ensure complete esterification .
Industrial production methods may involve more efficient catalytic processes and optimized reaction conditions to achieve higher yields and purity. The use of continuous flow reactors and advanced separation techniques can further enhance the production efficiency of this compound.
Chemical Reactions Analysis
12-Tridecynoic acid, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, resulting in alkenes or alkanes. Hydrogenation using palladium or platinum catalysts is a typical method.
Substitution: The triple bond in this compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents include halogens and organometallic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alkanes or alkenes .
Scientific Research Applications
12-Tridecynoic acid, methyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: This compound has been studied for its potential antibacterial properties.
Medicine: Its antibacterial properties make it a candidate for developing new antimicrobial agents.
Industry: It can be used in the production of specialty chemicals and materials, particularly in the development of new polymers and coatings.
Mechanism of Action
The antibacterial mechanism of 12-Tridecynoic acid, methyl ester involves disrupting the cellular membrane of bacteria, leading to cell lysis and death. It has been shown to cause significant extracellular leakage and morphological changes in bacteria such as Enterococcus faecalis and Salmonella enterica . Molecular docking studies suggest that it binds strongly to bacterial DNA gyrase, causing conformational changes that inhibit bacterial replication .
Comparison with Similar Compounds
12-Tridecynoic acid, methyl ester can be compared with other similar compounds such as:
Tridecanoic acid, methyl ester: This compound lacks the triple bond present in this compound, resulting in different chemical reactivity and applications.
12-Methyltridecanoic acid, methyl ester: This compound has a methyl group instead of a triple bond, leading to different physical and chemical properties.
Properties
CAS No. |
56909-01-4 |
---|---|
Molecular Formula |
C14H24O2 |
Molecular Weight |
224.34 g/mol |
IUPAC Name |
methyl tridec-12-ynoate |
InChI |
InChI=1S/C14H24O2/c1-3-4-5-6-7-8-9-10-11-12-13-14(15)16-2/h1H,4-13H2,2H3 |
InChI Key |
LLYUQTVONAGBRD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCCCCCCC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.